3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is a key intermediate in the synthesis of substituted pyrimidinylaminobenzamides. [] This class of compounds exhibits significant biological activity and is of particular interest in the development of antitumor agents. [, , , ] Notably, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine serves as a crucial building block for the synthesis of nilotinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. [, , , , ]
3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine, also known by its chemical formula , is a compound that features a trifluoromethyl group and an imidazole moiety. It is of particular interest in medicinal chemistry due to its potential applications as a pharmaceutical intermediate and as a bioactive molecule. The compound has garnered attention for its role in developing kinase inhibitors, particularly in the treatment of certain cancers.
3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine is classified as an organic compound and falls under the category of aromatic amines. Its structural components include:
The synthesis of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Common solvents used include dimethyl sulfoxide and dimethylformamide, which facilitate nucleophilic substitution reactions.
The molecular structure of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine can be represented as follows:
The compound exhibits a melting point range of approximately 129°C to 133°C . Its structural features contribute to its chemical reactivity and potential biological activity.
The compound can participate in various chemical reactions typical for aromatic amines and heterocycles:
The stability of the trifluoromethyl group makes it a useful substituent for enhancing lipophilicity and metabolic stability in drug design.
The mechanism by which 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine exerts its biological effects typically involves:
Studies indicate that modifications to this compound can lead to varying degrees of potency against different kinase targets, making it a valuable scaffold for drug development.
Key chemical properties include:
3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine has several scientific uses:
This compound exemplifies the intersection between synthetic chemistry and pharmacology, showcasing how targeted modifications can lead to significant advancements in therapeutic agents.
The structural identity of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine centers on a benzene ring functionalized at the 1- and 3-positions with two pharmacologically significant moieties: a 5-methyl-substituted imidazole ring and a trifluoromethyl group. The molecular formula is established as C₁₁H₁₀F₃N₃, corresponding to a molecular weight of 241.21 g/mol, as confirmed through multiple analytical sources [1] [3] [8]. This compound is characterized by several key structural features: a primary amine group providing site-specific reactivity, a trifluoromethyl group conferring metabolic stability and lipophilicity, and a methyl-substituted imidazole ring capable of hydrogen bonding and coordination chemistry. The spatial arrangement of these functional groups creates distinctive electronic properties that influence both reactivity and potential biological interactions.
Systematic nomenclature designates the compound as 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine according to IUPAC conventions. This naming precisely locates substituents relative to the parent benzenamine structure, with the imidazole attachment specified at position 3 and the trifluoromethyl group at position 5. Common synonyms include 3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline and the Chemical Abstracts Service designation Benzenamine, 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)- [4] [8]. The compound is uniquely identified by CAS Registry Number 641571-16-6 across scientific databases and commercial catalogs, providing an unambiguous identifier for research and regulatory purposes.
Table 1: Chemical Identifiers of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine
Identifier Type | Designation |
---|---|
Systematic IUPAC Name | 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine |
CAS Registry Number | 641571-16-6 |
Molecular Formula | C₁₁H₁₀F₃N₃ |
Molecular Weight | 241.21 g/mol |
SMILES Notation | CC1=CN=CN1C2=CC(=CC(=C2)N)C(F)(F)F |
InChI Key | WWTGXYAJVXKEKL-UHFFFAOYSA-N [7] |
Common Synonyms | 3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline; Nilotinib Impurity [4] |
Physicochemical profiling reveals a crystalline solid exhibiting color variations from white to pale red depending on purity and crystalline form. The compound demonstrates limited solubility in aqueous media but shows moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol [3] [8]. Thermal analysis establishes a consistent melting point range of 131-133°C, providing a key parameter for purity assessment [4]. The compound's stability profile necessitates careful handling and storage, as it displays hygroscopic tendencies and sensitivity to atmospheric oxidation. Recommended storage conditions include refrigeration (2-8°C) under inert atmosphere (nitrogen or argon) within airtight, moisture-resistant containers protected from light [3] [8].
Table 2: Physicochemical Properties of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine
Property | Value | Conditions/Notes |
---|---|---|
Physical State | Solid | Room temperature |
Melting Point | 131-133°C | [4] |
Appearance | White to pale red crystals | Purity-dependent |
Solubility | Slightly soluble in DMSO and methanol | [3] |
Storage Requirements | 2-8°C, inert atmosphere, desiccated | Hygroscopic and air-sensitive [8] |
Molecular Weight | 241.21 g/mol | Exact mass: 241.0827 [8] |
Within pharmaceutical manufacturing, 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine occupies a significant role as a synthetic intermediate and potential process-related impurity in the production of nilotinib (brand name Tasigna®), a second-generation tyrosine kinase inhibitor approved for treating chronic myeloid leukemia. The compound's structural relationship to nilotinib arises from its function as a precursor in the drug's synthetic pathway, specifically as the aromatic amine component that undergoes subsequent coupling reactions to form the complete drug molecule [5]. During nilotinib synthesis, incomplete purification or reaction byproducts can lead to the presence of residual 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine in the final drug substance, classifying it as a specified impurity that requires strict analytical control according to International Council for Harmonisation (ICH) guidelines.
Regulatory specifications necessitate rigorous monitoring and control of this impurity due to its potential impact on drug safety and efficacy. Analytical methods for detection and quantification typically employ high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), with acceptance criteria established based on risk assessment and batch analysis data [4]. It is important to distinguish this specific isomer from its structural relative, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS RN: 641571-11-1), which also functions as a nilotinib intermediate but features the methyl group at position 4 of the imidazole ring rather than position 5 [5] [6]. This positional isomerism presents distinct analytical challenges in impurity profiling, requiring chromatographic methods capable of resolving structurally similar compounds.
The synthesis of nilotinib employs transition metal-catalyzed coupling strategies where 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine serves as a key building block. Research highlights the application of palladium-catalyzed arylation techniques for achieving complete N1-selectivity during imidazole attachment, which is critical for ensuring regiochemical purity in the final pharmaceutical compound [5]. Process chemistry innovations have focused on optimizing reaction conditions to minimize the formation of isomeric impurities while maximizing yield and purity. These synthetic refinements directly impact impurity profiles in the final drug substance, underscoring the compound's significance in quality-by-design approaches to pharmaceutical manufacturing.
3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine exemplifies the strategic convergence of heterocyclic and organofluorine chemistry, two domains of increasing importance in advanced molecular design. The imidazole moiety contributes a privileged heterocyclic scaffold prevalent in medicinal chemistry, characterized by its ability to form multiple hydrogen bonds, participate in π-stacking interactions, and coordinate with metal ions. Simultaneously, the trifluoromethyl group imparts distinctive physicochemical properties including enhanced lipophilicity, metabolic stability, and bioavailability modulation—attributes highly sought after in pharmaceutical development [8]. This combination creates a molecular architecture with balanced electronic properties, where the electron-donating imidazole and electron-withdrawing trifluoromethyl group establish a push-pull system that influences reactivity and supramolecular interactions.
The compound serves as a versatile precursor in synthetic organic chemistry, with its primary amine group enabling diverse transformations including diazotization, reductive amination, amide coupling, and heterocycle formation. Researchers have exploited these reactivities to develop novel compound libraries for drug discovery screening programs [8]. The trifluoromethyl group further enhances the compound's utility as a building block by providing a bioisosteric replacement for tert-butyl groups or chlorine atoms in structure-activity relationship studies. This functional group combination has proven particularly valuable in the design of kinase inhibitors beyond nilotinib, where the imidazole-benzenamine core provides optimal binding interactions with ATP-binding sites while the trifluoromethyl group enhances membrane permeability.
Table 3: Synthetic Applications of 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine
Application Domain | Reaction Types | Significance |
---|---|---|
Pharmaceutical Synthesis | Pd-catalyzed coupling, nucleophilic substitution | Key intermediate for tyrosine kinase inhibitors [5] |
Material Science | Polymer functionalization, metal-organic frameworks | Imidazole provides metal coordination sites |
Catalysis Research | Ligand design for transition metal complexes | Bidentate coordination capability |
Medicinal Chemistry | Amide formation, reductive amination, heterocyclization | Building block for targeted drug discovery |
Organofluorine Chemistry | Electrophilic substitutions, fluorination reactions | Study of trifluoromethyl group electronic effects |
The trifluoromethyl group serves as a spectroscopic probe for nuclear magnetic resonance (NMR) studies, with the fluorine atoms (¹⁹F NMR) providing sensitive reporters on electronic environments and molecular conformation. Additionally, the compound finds applications in materials science as a precursor for functionalized polymers and metal-organic frameworks, where the imidazole nitrogen atoms can coordinate to metal centers creating multidimensional structures with potential catalytic or sensing capabilities [8]. The structural complexity arising from the coexistence of basic (imidazole), acidic (amine), and highly hydrophobic (trifluoromethyl) functionalities presents intriguing challenges in crystallization behavior and solid-state packing, making it a subject of interest in crystal engineering research.
Comprehensive Compound Nomenclature
Table 4: Systematic and Common Names of the Compound
Nomenclature Type | Name |
---|---|
IUPAC Name | 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine |
Systematic Benzenamine Name | Benzenamine, 3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)- |
Common Pharmaceutical Designation | Nilotinib Impurity [4] |
Alternative Aniline Designation | 3-(5-methylimidazol-1-yl)-5-(trifluoromethyl)aniline |
CAS Registry Name | 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1